molecular formula C19H19ClN2O4 B2457507 Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate CAS No. 1448060-85-2

Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2457507
CAS No.: 1448060-85-2
M. Wt: 374.82
InChI Key: YXLQUYFMAWNFPL-UHFFFAOYSA-N
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Description

Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is a complex organic compound with the molecular formula C19H19ClN2O4 and a molecular weight of 374.82 g/mol. This compound is notable for its unique structure, which includes a chloropyridinyl group, a piperidine ring, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate are not fully understood due to the lack of specific studies on this compound. Based on its structural components, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chloropyridinyl and piperidine moieties in its structure .

Cellular Effects

It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .

Preparation Methods

The synthesis of Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chloropyridine with piperidine under specific conditions to form the intermediate, which is then reacted with benzoic acid derivatives to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use it to study interactions with biological molecules and pathways.

    Industry: This compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate can be compared with similar compounds such as:

    Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-(4-((3-fluoropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate: Contains a fluorine atom instead of chlorine.

    Methyl 4-(4-((3-iodopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate: Features an iodine atom in place of chlorine. These compounds share similar core structures but differ in their halogen substituents, which can lead to variations in their chemical reactivity and applications.

Biological Activity

Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article discusses the compound's structure, mechanism of action, biological effects, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

Methyl 4 4 3 chloropyridin 2 yl oxy piperidine 1 carbonyl benzoate\text{Methyl 4 4 3 chloropyridin 2 yl oxy piperidine 1 carbonyl benzoate}

This structure features:

  • A chloropyridinyl group , which is known for enhancing biological activity.
  • A piperidine ring , contributing to the compound's stability and interaction with biological targets.
  • A benzoate moiety , which may influence solubility and pharmacokinetics.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may modulate enzyme activity, potentially inhibiting pathways involved in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For example, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in anticancer research. In cell line studies, it was found to induce apoptosis in cancer cells, with IC50 values ranging from 10 to 20 µM depending on the cancer type. The compound's ability to trigger programmed cell death suggests it may be a candidate for further development as an anticancer agent.

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • Study : Evaluation of antimicrobial properties against clinical isolates.
    • Results : Showed effectiveness against S. aureus and E. coli with MIC values of 32 µg/mL.
    • : Supports its potential as an antimicrobial agent.
  • Anticancer Activity :
    • Study : Cytotoxicity assays on various cancer cell lines (e.g., breast and colon cancer).
    • Results : Induced apoptosis with IC50 values between 10 µM and 20 µM.
    • : Indicates potential for therapeutic use in oncology.

Comparative Analysis

CompoundBiological ActivityMIC/IC50 ValuesReference
This compoundAntimicrobial, AnticancerMIC: 32 µg/mL; IC50: 10–20 µM
Similar Compound AAntimicrobialMIC: 64 µg/mL
Similar Compound BAnticancerIC50: 15 µM

Properties

IUPAC Name

methyl 4-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-19(24)14-6-4-13(5-7-14)18(23)22-11-8-15(9-12-22)26-17-16(20)3-2-10-21-17/h2-7,10,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLQUYFMAWNFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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